

Comparative NMR Analysis of 3-Chlorobutanamide and Its Isomers

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Compound of Interest

Compound Name: 3-Chlorobutanamide

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A detailed guide to the ^1H and ^{13}C NMR spectral features of **3-chlorobutanamide**, with a comparative analysis against butanamide, 2-chlorobutanamide, and 4-chlorobutanamide. This guide provides predicted and experimental data to aid researchers in the structural elucidation and differentiation of these closely related compounds.

This guide presents a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-chlorobutanamide**. For researchers and professionals in drug development and chemical synthesis, accurate spectral interpretation is paramount for verifying molecular structures. This document provides a detailed breakdown of the predicted and, where available, experimental NMR data for **3-chlorobutanamide** and compares it with its structural isomers (2-chlorobutanamide and 4-chlorobutanamide) and the parent compound, butanamide. The data highlights the significant influence of the chlorine atom's position on the chemical shifts and splitting patterns of neighboring protons and carbons.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the predicted and experimental ^1H and ^{13}C NMR data for **3-chlorobutanamide** and its related compounds. The predicted data was generated using advanced chemical shift prediction algorithms, providing a reliable reference in the absence of complete experimental spectra.

Table 1: ^1H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Compound	H1 (CH3)	H2 (CH2)	H3 (CH)	H4 (NH2)
3-Chlorobutanamide (Predicted)	1.60 (d, J=6.8 Hz)	2.75 (d, J=6.9 Hz)	4.50 (sextet, J=6.8 Hz)	6.0 (br s), 6.5 (br s)
Butanamide (Experimental)	0.94 (t, J=7.4 Hz)	1.63 (sextet, J=7.4 Hz)	2.18 (t, J=7.4 Hz)	5.3 (br s), 5.5 (br s)
2-Chlorobutanamide (Predicted)	1.08 (t, J=7.4 Hz)	2.05 (m)	4.25 (t, J=7.0 Hz)	6.2 (br s), 6.7 (br s)
4-Chlorobutanamide (Predicted)	-	2.21 (quintet, J=6.7 Hz)	2.54 (t, J=7.2 Hz)	3.73 (t, J=6.2 Hz), 6.1 (br s), 6.6 (br s)

Table 2: ^{13}C NMR Data (Chemical Shift δ [ppm])

Compound	C1 (CH3)	C2 (CH2)	C3 (CH)	C4 (C=O)
3-Chlorobutanamide (Predicted)	22.5	48.0	55.0	172.0
Butanamide (Experimental)	13.7	18.9	38.0	178.1
2-Chlorobutanamide (Predicted)	11.5	28.0	60.0	171.0
4-Chlorobutanamide (Predicted)	-	28.5	35.0	44.5, 173.0

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for compounds such as **3-chlorobutanamide**.

Sample Preparation:

- Dissolve 5-10 mg of the solid sample (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

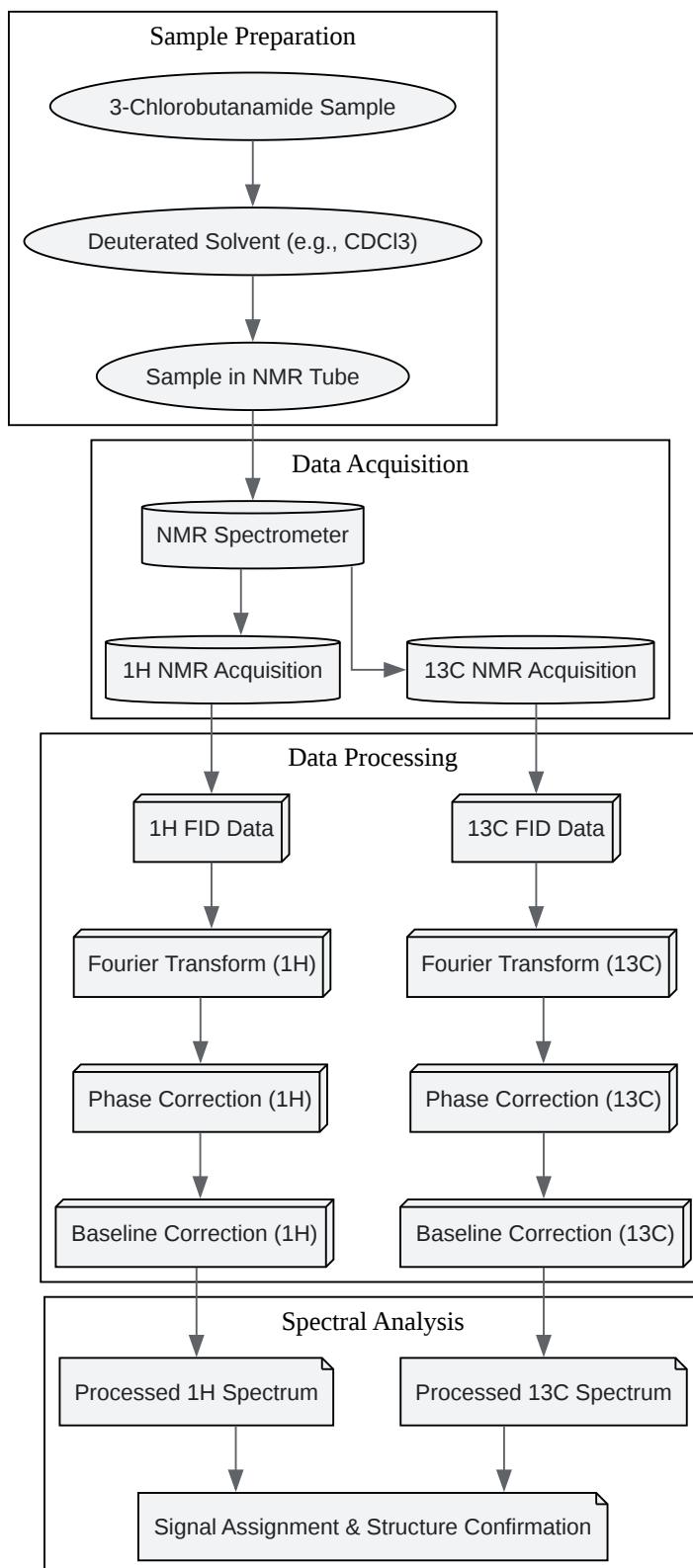
Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) is a common choice for similar compounds. For amides, DMSO-d_6 can also be used to better resolve the amide proton signals.
- Temperature: Standard probe temperature (e.g., 298 K).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Spectral width: Approximately 12 ppm.
 - Number of scans: 16 to 64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Spectral width: Approximately 220 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of **3-chlorobutanamide** to confirm its structure can be visualized as a logical workflow. This involves acquiring the spectra, processing the data, and assigning the signals based on chemical shifts, multiplicities, and coupling constants.

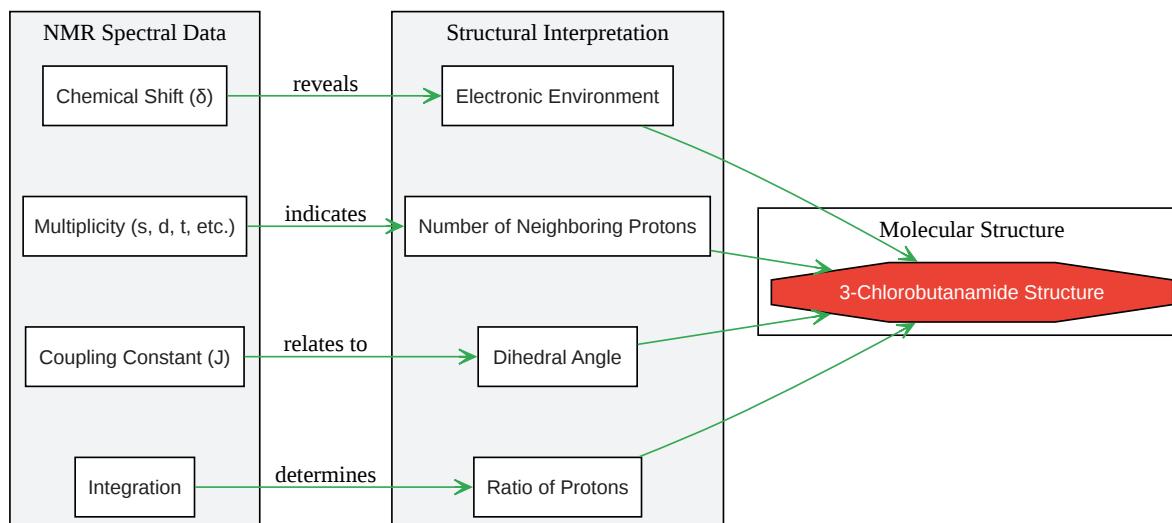


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Caption: Workflow for NMR analysis of **3-chlorobutanimide**.

Signaling Pathway of Structural Information from NMR

The NMR experiment provides a wealth of information that, when pieced together, reveals the precise structure of a molecule. The chemical shifts indicate the electronic environment of each nucleus, multiplicities reveal the number of neighboring protons, and coupling constants provide information about the dihedral angles between adjacent protons.



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Caption: Deriving structural information from NMR data.

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